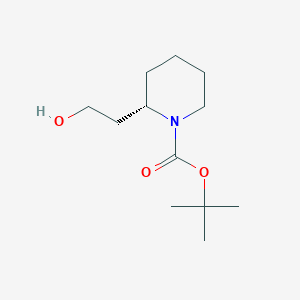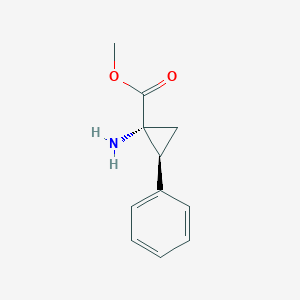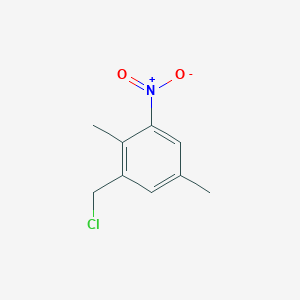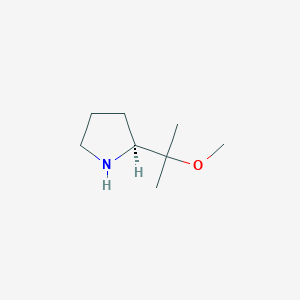![molecular formula C9H8Cl2N2O2 B177048 2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide CAS No. 13620-47-8](/img/structure/B177048.png)
2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as CPCA and is used in various applications, including as a reagent in organic synthesis and as a pharmacological tool in drug discovery.
Mechanism Of Action
CPCA is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their production is increased in response to tissue injury or inflammation. By inhibiting COX-2, CPCA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical And Physiological Effects
CPCA has been shown to exhibit potent analgesic and anti-inflammatory activity in animal models. It has also been shown to reduce fever and to have anxiolytic effects. CPCA has been found to have a half-life of approximately 3 hours in rats, and it is primarily metabolized by the liver.
Advantages And Limitations For Lab Experiments
CPCA is a useful tool in drug discovery and organic synthesis due to its potent pharmacological effects and its ease of synthesis. However, it is important to note that CPCA has limitations in terms of its selectivity and potency. It has been shown to exhibit some toxic effects at high doses, and its use in humans has not been extensively studied.
Future Directions
There are several potential future directions for research on CPCA. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of CPCA. Another area of interest is the investigation of the mechanism of action of CPCA and its metabolites, as well as the identification of potential drug targets. Additionally, further studies are needed to determine the safety and efficacy of CPCA in humans.
Synthesis Methods
CPCA can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with chloroacetyl chloride in the presence of a base. The resulting product is then treated with ammonium carbonate to yield CPCA. Other methods of synthesis include the reaction of 4-chloroaniline with chloroacetic acid and the reaction of 4-chloroaniline with chloroacetamide.
Scientific Research Applications
CPCA has been widely used in scientific research as a reagent in organic synthesis. It has also been used as a pharmacological tool in drug discovery, particularly in the development of new analgesics and anti-inflammatory drugs. CPCA has been shown to exhibit potent analgesic and anti-inflammatory activity in animal models, making it a promising candidate for further drug development.
properties
CAS RN |
13620-47-8 |
|---|---|
Product Name |
2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide |
Molecular Formula |
C9H8Cl2N2O2 |
Molecular Weight |
247.07 g/mol |
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)carbamoyl]acetamide |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-5-8(14)13-9(15)12-7-3-1-6(11)2-4-7/h1-4H,5H2,(H2,12,13,14,15) |
InChI Key |
NGJYMHWKFCMTKA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NC(=O)CCl)Cl |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC(=O)CCl)Cl |
synonyms |
1-(2-chloroacetyl)-3-(4-chlorophenyl)urea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B176968.png)
![(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176969.png)



![2-[(Dimethylamino)methyl]-2,3-dihydroinden-1-one](/img/structure/B176974.png)






![N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide](/img/structure/B176991.png)